molecular formula C38H36O9 B564946 5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester CAS No. 1217745-62-4

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester

Cat. No. B564946
CAS RN: 1217745-62-4
M. Wt: 636.697
InChI Key: AGFANOADWIIWSA-VATRIRCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester (5-O-ABDMT-SAEME) is an ester derivative of shikimic acid, a naturally occurring tricyclic carboxylic acid found in a variety of plants and fungi. 5-O-ABDMT-SAEME is a powerful synthetic compound that has a wide range of applications in scientific research and biochemistry. This article will discuss the synthesis method of 5-O-ABDMT-SAEME, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Biomedical Importance and Drug Synthesis

Shikimic acid pathway derivatives, such as 5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester, are essential for synthesizing various therapeutic agents. For instance, syringic acid, synthesized via the shikimic acid pathway, showcases a wide range of therapeutic applications including diabetes, cardiovascular diseases (CVDs), and cancer treatments. It possesses antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, attributing to its methoxy groups on the aromatic ring. Such compounds are vital in developing drugs with antioxidant properties to mitigate oxidative stress and enhance human health Cheemanapalli Srinivasulu et al., 2018.

Polymer and Material Science Applications

Compounds derived from the shikimic acid pathway have shown potential in polymer and material science. Polyhydroxyalkanoates (PHAs), for example, are biodegradable polymers produced from hydroxycarboxylic acids and have garnered interest for their renewable and biocompatible properties. These materials, which can be synthesized through pathways involving shikimic acid derivatives, offer promising applications in developing sustainable and environmentally friendly polymers. Their study contributes to the exploration of biodegradable materials for various industrial applications, reducing reliance on petroleum-based plastics A. Amara, 2010.

Catalysis and Chemical Synthesis

In the field of catalysis, derivatives of shikimic acid, akin to this compound, are crucial for developing novel catalytic processes. These compounds can be employed in catalytic non-enzymatic kinetic resolution, enabling the synthesis of chiral compounds. This approach is fundamental in asymmetric synthesis, where the goal is to produce enantiomerically pure substances from racemic mixtures. The advancement in this area highlights the importance of shikimic acid derivatives in facilitating efficient and selective chemical transformations, crucial for pharmaceutical synthesis and material science H. Pellissier, 2011.

properties

IUPAC Name

[(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFANOADWIIWSA-VATRIRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=C[C@H]([C@H]1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.